1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a scaffold widely explored in kinase inhibitor development due to its ability to mimic ATP-binding motifs . Key structural elements include:
- N-[(Thiophen-2-yl)methyl]piperidine-4-carboxamide: The piperidine ring contributes to conformational flexibility, while the thiophene moiety may augment bioavailability and selectivity .
The compound’s synthesis likely involves cyclocondensation of substituted thiophene precursors with pyrimidine derivatives, followed by piperidine coupling, as seen in analogous protocols .
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S2/c25-18-5-3-16(4-6-18)15-29-23(31)21-20(9-13-33-21)27-24(29)28-10-7-17(8-11-28)22(30)26-14-19-2-1-12-32-19/h1-6,9,12-13,17H,7-8,10-11,14-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORQSIMDDARBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and various condensation reactions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and thiophene moieties.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong acids or bases for condensation reactions, and various oxidizing or reducing agents.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound
Scientific Research Applications
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Target Binding: The 3-(4-fluorobenzyl) group in the target compound may confer stronger hydrophobic interactions compared to 8-bromo/CF₃ substituents in Pim-1 inhibitors . Unlike PI-103’s morpholino group, the piperidine carboxamide in the target compound could reduce metabolic instability (e.g., rapid hepatic clearance in PI-103) .
Selectivity and Pharmacokinetics :
- The thiophen-2-ylmethyl side chain may enhance selectivity over AZD5363’s chlorophenyl group, which shows cross-reactivity with ROCK kinases .
- Compared to MK-0974 (a CGRP antagonist with trifluoroethylamide), the target compound’s simpler carboxamide structure may improve aqueous solubility .
Research Findings and Implications
- Kinase Inhibition Potential: Thieno[3,2-d]pyrimidinones with fluorinated aryl groups (e.g., 4-fluorophenyl) exhibit enhanced kinase binding due to fluorine’s electronegativity and steric fit .
- Metabolic Stability: Piperidine carboxamides, as in the target compound, demonstrate reduced CYP3A4 inhibition compared to tert-butyl or morpholino groups .
- Synthetic Challenges: Bromination at the thienopyrimidine core (as in ) often requires harsh conditions, whereas fluorophenyl groups can be introduced via milder Suzuki couplings .
Biological Activity
The compound 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antiviral applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features:
- A thieno[3,2-d]pyrimidine core.
- A piperidine ring with a carboxamide group.
- Substituents including a fluorophenyl and thiophenyl group.
These structural elements contribute to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. Notably, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.
The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation such as VEGFR-2 and AKT. In vitro studies reported IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.075 μM for VEGFR-2) .
- Induction of Apoptosis : The compound has been shown to induce apoptosis through caspase activation pathways, leading to cell cycle arrest .
Antiviral Activity
Thienyl compounds have been explored for their antiviral properties. Research indicates that similar compounds can inhibit viral replication and integrate into viral DNA, making them potential candidates for treating virus-related conditions .
Study 1: Anticancer Screening
A study published in MDPI evaluated various thienopyrimidine derivatives for their anticancer activity. The results demonstrated that compounds with structural similarities to our target compound exhibited selective toxicity against liver cancer cells while sparing normal cells. The study highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity .
Study 2: Antiviral Efficacy
In another investigation, thienyl compounds were assessed for their effectiveness against viral infections. The findings suggested that these compounds could serve as effective antiviral agents by targeting viral enzymes necessary for replication .
Data Summary
| Activity Type | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | VEGFR-2 | 0.075 | Kinase inhibition |
| Anticancer | AKT | 4.60 | Kinase inhibition |
| Antiviral | HIV | Not specified | Viral integration inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
